Cynaroside

Descripción

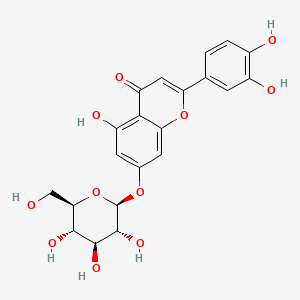

Structure

3D Structure

Propiedades

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O11/c22-7-16-18(27)19(28)20(29)21(32-16)30-9-4-12(25)17-13(26)6-14(31-15(17)5-9)8-1-2-10(23)11(24)3-8/h1-6,16,18-25,27-29H,7H2/t16-,18-,19+,20-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEFNSGRTCBGNAN-QNDFHXLGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50949617 | |

| Record name | Luteolin 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Luteolin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

5373-11-5, 26811-41-6 | |

| Record name | Luteolin 7-O-glucoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5373-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Luteolin-7-glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005373115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin glucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026811416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Luteolin 7-O-glucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50949617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-7-(β-D-glucopyranosyloxy)-5-hydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.968 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LUTEOLIN 7-O-GLUCOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98J6XDS46I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Luteolin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

256 - 258 °C | |

| Record name | Luteolin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035588 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Occurrence and Analysis of Cynaroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynosidic acid, a flavonoid glycoside also known as luteolin-7-O-glucoside, is a naturally occurring phytochemical with a growing body of research highlighting its diverse pharmacological activities. These activities, including anti-inflammatory, antioxidant, and anti-cancer effects, have positioned cynaroside as a compound of significant interest for drug development and nutraceutical applications. This technical guide provides an in-depth overview of the natural sources of this compound, methodologies for its extraction and quantification, and its known interactions with key cellular signaling pathways.

Natural Sources of this compound

Cynosidic acid is widely distributed throughout the plant kingdom, having been identified in numerous species across various families, including Apiaceae, Lamiaceae, and Compositae. The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and geographical location. A summary of quantitative data from various studies is presented in Table 1.

| Plant Family | Species | Plant Part | This compound Content | Reference |

| Compositae | Cynara scolymus (Artichoke) | Leaves | 27.63% of total flavonoids (in UAE extract) | [1] |

| Cynara cardunculus subsp. scolymus | Leaves | 33.88 mg/100 g DW (luteolin glycosides) | ||

| Taraxacum officinale (Dandelion) | Not Specified | Identified and quantified | [2] | |

| Caprifoliaceae | Lonicera japonica (Honeysuckle) | Flos (Flower) | Not specified, but quantified by HiRes 2D-LC | [3] |

| Lamiaceae | Salvia plebeia | Aerial Parts | 0.35% of dry weight | |

| Elsholtzia bodinieri | Aerial Parts | 179.55 mg/g (total flavonoids in extract) | ||

| Crassulaceae | Orostachys japonicus | Aerial Parts | Major flavonoid glycoside | |

| Apiaceae | Ferula varia | Aerial Parts | ~1.0% of dry weight | |

| Polygonaceae | Polygonum orientale | Not Specified | Identified as a chemical constituent |

Table 1: Quantitative Data on this compound Content in Various Natural Sources. DW: Dry Weight; UAE: Ultrasound-Assisted Extraction.

Experimental Protocols

Extraction of this compound

A common method for the extraction of this compound from plant material is solvent extraction. The following protocol is a synthesized example based on methodologies reported in the literature.

a. Sample Preparation:

-

Air-dry the plant material (e.g., leaves, flowers) at room temperature or in an oven at a low temperature (e.g., 40-50°C) to a constant weight.

-

Grind the dried material into a fine powder using a mechanical grinder.

b. Solvent Extraction:

-

Maceration: Soak the powdered plant material in a solvent such as methanol or ethanol (e.g., 80% ethanol in water) at a solid-to-liquid ratio of 1:10 (w/v). The mixture is left to stand for a specified period (e.g., 24-48 hours) at room temperature with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, utilize a Soxhlet apparatus with a suitable solvent (e.g., ethanol) for several hours.

-

Ultrasound-Assisted Extraction (UAE): Suspend the powdered plant material in the extraction solvent and place it in an ultrasonic bath for a defined period (e.g., 30-60 minutes) and temperature. This method can enhance extraction efficiency.

c. Filtration and Concentration:

-

Filter the extract through filter paper (e.g., Whatman No. 1) to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C) to yield a crude extract.

d. Fractionation (Optional):

-

The crude extract can be further purified by liquid-liquid partitioning using solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol) to isolate fractions enriched with this compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the quantitative analysis of this compound. The following is a representative HPLC protocol.

a. Instrumentation:

-

A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

b. Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient elution is often employed using a mixture of two solvents:

-

Solvent A: Acetonitrile

-

Solvent B: Water with an acid modifier (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

-

Gradient Program: A typical gradient might start with a low percentage of Solvent A, which is gradually increased over the run time to elute compounds of increasing hydrophobicity.

-

Flow Rate: A flow rate of 1.0 mL/min is common.

-

Column Temperature: Maintained at a constant temperature, for example, 25-30°C.

-

Detection Wavelength: this compound exhibits strong UV absorbance around 340-350 nm. Therefore, a detection wavelength of 345 nm is often used.

-

Injection Volume: Typically 10-20 µL.

c. Standard Preparation and Calibration:

-

Prepare a stock solution of a certified this compound reference standard in a suitable solvent (e.g., methanol).

-

Create a series of calibration standards by diluting the stock solution to different known concentrations.

-

Inject the standards into the HPLC system to generate a calibration curve by plotting peak area against concentration.

d. Sample Analysis:

-

Dissolve a known amount of the plant extract in the mobile phase or a suitable solvent and filter it through a 0.45 µm syringe filter before injection.

-

Inject the sample into the HPLC system and record the chromatogram.

-

Identify the this compound peak based on its retention time compared to the standard.

-

Quantify the amount of this compound in the sample by using the calibration curve.

Signaling Pathway Interactions

Cynosidic acid has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation and cell growth.

MET/AKT/mTOR Signaling Pathway

Cynosidic acid has been reported to inhibit the MET/AKT/mTOR pathway, which is often dysregulated in cancer. By inhibiting this pathway, this compound can suppress cancer cell proliferation, migration, and invasion. The diagram below illustrates the key components of this pathway and the inhibitory effect of this compound.

Anti-inflammatory Signaling Pathways

Cynosidic acid exerts its anti-inflammatory effects by modulating pathways such as NF-κB and JAK/STAT. It can inhibit the production of pro-inflammatory cytokines and mediators. The following diagram depicts a simplified overview of these interactions.

Conclusion

Cynosidic acid is a readily available natural compound with significant therapeutic potential. This guide provides a foundational understanding of its natural sources, methods for its analysis, and its molecular mechanisms of action. The presented data and protocols can serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the promising applications of this compound.

References

- 1. Chemical Profiling and Evaluation of Antioxidant Activity of Artichoke (Cynara cardunculus var. scolymus) Leaf By-Products’ Extracts Obtained with Green Extraction Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Dandelion (Taraxacum Genus): A Review of Chemical Constituents and Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Simultaneous determination of chlorogenic acid and this compound contents in Lonicerae Japonica Flos by high resolution sampling two-dimensional liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

Cynaroside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a naturally occurring flavone glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities. As a luteolin-7-O-glucoside, its structure lends itself to a range of biological interactions, positioning it as a promising candidate for therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its extraction, isolation, and for the characterization of its biological effects are presented. Furthermore, this document elucidates the key signaling pathways modulated by this compound through detailed diagrams, offering a foundational resource for researchers in pharmacology, medicinal chemistry, and drug discovery.

Chemical Structure and Identity

This compound, also known as Luteoloside, is chemically designated as 2-(3,4-Dihydroxyphenyl)-5-hydroxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-1-benzopyran-4-one[1]. It is a glycosyloxyflavone consisting of the flavone luteolin linked to a beta-D-glucopyranosyl moiety at the 7-position via a glycosidic bond[2].

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5-hydroxy-7-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-4H-1-benzopyran-4-one[1] |

| Synonyms | Luteolin 7-O-glucoside, Luteoloside, Cinaroside, Glucoluteolin[1] |

| CAS Number | 5373-11-5 |

| Molecular Formula | C₂₁H₂₀O₁₁ |

| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO)O)O)O |

| InChI Key | PEFNSGRTCBGNAN-QNDFHXLGSA-N |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for its formulation in potential drug products.

Table 2: Physicochemical Data of this compound

| Property | Value | Source |

| Molecular Weight | 448.38 g/mol | |

| Appearance | Light yellow to green-yellow solid/amorphous powder | |

| Melting Point | 240 - 268 °C | |

| Boiling Point (Predicted) | 838.1 ± 65.0 °C | |

| Solubility | DMSO: 83.33 mg/mL (185.85 mM); Slightly soluble in Methanol; Insoluble in ethanol and water. | |

| pKa (Predicted) | 6.10 ± 0.40 | |

| LogP (Estimated) | -0.090 to 1.57 |

Biological and Pharmacological Properties

This compound exhibits a wide spectrum of biological and pharmacological effects, making it a molecule of high interest for therapeutic applications. These activities include antibacterial, antifungal, antioxidant, hepatoprotective, antidiabetic, anti-inflammatory, and anticancer effects.

Table 3: Summary of Key Pharmacological Activities of this compound

| Activity | Description | Key Molecular Targets/Pathways |

| Anticancer | Inhibits proliferation, migration, and invasion of various cancer cells, and induces apoptosis. | MET/AKT/mTOR axis, p53/Bcl-2 pathway, CDC25A |

| Anti-inflammatory | Reduces the production of pro-inflammatory mediators. | NF-κB, NLRP3, JAK/STAT pathways; inhibits iNOS and COX-2 expression. |

| Antioxidant | Scavenges reactive oxygen species (ROS) and protects against oxidative stress-induced damage. | Inhibits ROS production, enhances Bcl-2 expression, and reduces Bax expression. |

| Antidiabetic | Exhibits potential in managing diabetes-related complications. | Insulin/IGF-1 signaling pathway. |

| Antibacterial | Reduces biofilm development of certain bacteria. | Effective against Pseudomonas aeruginosa and Staphylococcus aureus. |

| Hepatoprotective | Protects liver cells from damage. | |

| Neuroprotective | Improves neurodegeneration in preclinical models. | Insulin/IGF-1 signaling pathway. |

Key Signaling Pathways Modulated by this compound

This compound exerts its pleiotropic effects by modulating several critical intracellular signaling pathways.

MET/AKT/mTOR Signaling Pathway

In the context of cancer, particularly gastric cancer, this compound has been shown to inhibit cell proliferation and migration by blocking the MET/AKT/mTOR signaling axis. It achieves this by decreasing the phosphorylation levels of key downstream effectors AKT, mTOR, and P70S6K.

Caption: this compound inhibits the MET/AKT/mTOR pathway.

NF-κB Signaling Pathway

This compound demonstrates anti-inflammatory effects by inhibiting the nuclear factor kappa-B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition by this compound leads to a reduction in the expression of pro-inflammatory genes.

Caption: this compound's inhibition of the NF-κB pathway.

JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another inflammatory pathway modulated by this compound. By interfering with this pathway, this compound can reduce the expression of various inflammation-associated molecules.

References

The intricate Pathway of Cynaroside Biosynthesis in Plants: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the biosynthetic pathway of Cynaroside (Luteolin-7-O-glucoside), a flavonoid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document details the enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms governing the synthesis of this valuable plant secondary metabolite.

Introduction to this compound and its Biosynthesis

This compound, a glycosylated flavone, is widely distributed in the plant kingdom and is recognized for its diverse pharmacological activities.[1] Its biosynthesis is a multi-step process that originates from the general phenylpropanoid pathway and culminates in the flavonoid biosynthesis pathway. This intricate process involves a series of enzymatic reactions that convert the amino acid phenylalanine into the flavanone naringenin, which is then transformed into luteolin. The final step involves the attachment of a glucose molecule to the 7-hydroxyl group of luteolin, yielding this compound.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound can be divided into three major stages:

Stage 1: The General Phenylpropanoid Pathway

This foundational pathway converts L-phenylalanine into p-coumaroyl-CoA, a key precursor for various flavonoids.

Stage 2: Flavone Biosynthesis - Formation of Luteolin from Naringenin

The flavanone naringenin serves as a crucial branch-point intermediate. Its conversion to luteolin involves two key enzymes: Flavone Synthase (FNS) and Flavonoid 3'-Hydroxylase (F3'H). There are two possible routes for this conversion.[2]

Stage 3: Glycosylation of Luteolin

The final step is the glucosylation of luteolin at the 7-hydroxyl position, a reaction catalyzed by a specific UDP-glucosyltransferase (UGT).[3]

Below is a detailed diagram of the this compound biosynthesis pathway:

Key Enzymes in this compound Biosynthesis

The conversion of naringenin to this compound is orchestrated by a series of specific enzymes. The efficiency and regulation of these enzymes are critical for the accumulation of this compound in plants.

Flavone Synthase (FNS)

Flavone synthase catalyzes the introduction of a double bond between the C2 and C3 positions of the flavanone C-ring to form a flavone.[4] There are two main types of FNS enzymes, FNSI and FNSII. FNSI is a soluble Fe2+/2-oxoglutarate-dependent dioxygenase, while FNSII is a cytochrome P450 monooxygenase.[5]

Flavonoid 3'-Hydroxylase (F3'H)

Flavonoid 3'-hydroxylase is a cytochrome P450-dependent monooxygenase that introduces a hydroxyl group at the 3' position of the B-ring of flavonoids. This enzyme can act on both naringenin and apigenin to produce eriodictyol and luteolin, respectively.

UDP-Glucosyltransferase (UGT)

The final step in this compound biosynthesis is catalyzed by a UDP-glucosyltransferase. This enzyme transfers a glucose moiety from UDP-glucose to the 7-hydroxyl group of luteolin.

Quantitative Data on Enzyme Kinetics

Understanding the kinetic properties of the enzymes involved in this compound biosynthesis is crucial for metabolic engineering and optimizing production. The following table summarizes available kinetic data for the key enzymes.

| Enzyme | Substrate | Km (µM) | Vmax (nmol mg⁻¹ s⁻¹) | kcat (s⁻¹) | Source Plant | Reference |

| Flavone Synthase I (DcFNS I) | Naringenin | 76 | 0.183 | 0.0121 | Daucus carota | |

| Pinocembrin | 174 | 0.175 | 0.0116 | Daucus carota | ||

| Flavonoid 3'-Hydroxylase (MdF3'HII) | Naringenin | - | - | - | Malus × domestica | |

| Dihydrokaempferol | - | - | - | Malus × domestica | ||

| Kaempferol | - | - | - | Malus × domestica | ||

| Flavonoid 3',5'-Hydroxylase (CsF3'5'H) | Naringenin | 3.22 | - | - | Camellia sinensis | |

| Kaempferol | 4.33 | - | - | Camellia sinensis | ||

| Dihydrokaempferol | 3.26 | - | - | Camellia sinensis |

Detailed Experimental Protocols

Accurate measurement of enzyme activity and quantification of metabolites are essential for studying the this compound biosynthesis pathway.

Flavone Synthase (FNS) Assay

This protocol is adapted for a soluble FNSI enzyme.

Workflow:

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

0.2 mM Ferrous sulfate (FeSO₄)

-

1 mM 2-oxoglutarate

-

1 mM Ascorbic acid

-

100 µg/mL Catalase

-

Purified FNS enzyme

-

Substrate (e.g., 10-250 µM naringenin)

Procedure:

-

Prepare the reaction mixture without the substrate.

-

Pre-incubate the mixture at the optimal temperature (e.g., 35°C) for 5 minutes.

-

Initiate the reaction by adding the substrate.

-

Incubate for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Collect the ethyl acetate phase containing the flavone product.

-

Evaporate the solvent and redissolve the residue in a suitable solvent for HPLC analysis.

Flavonoid 3'-Hydroxylase (F3'H) Assay

This protocol is for a microsomal F3'H enzyme.

Workflow:

Reaction Mixture:

-

0.1 M Tris-HCl buffer (pH 6.5-6.75) containing 0.4% (w/v) sodium ascorbate

-

1.5 mM NADPH

-

Microsomal preparation containing F3'H

-

Substrate (e.g., [¹⁴C]-naringenin)

Procedure:

-

Combine the buffer, NADPH, and microsomal preparation.

-

Pre-incubate at the optimal temperature (e.g., 25°C) for 5 minutes.

-

Start the reaction by adding the substrate.

-

Incubate for a specific duration (e.g., 10 minutes).

-

Terminate the reaction by adding acidified ethyl acetate.

-

Extract the products and analyze by HPLC.

UDP-Glucosyltransferase (UGT) Assay

A common method for UGT activity is the UDP-Glo™ Glycosyltransferase Assay.

Workflow:

Procedure:

-

Perform the glycosyltransferase reaction containing the purified UGT, luteolin (acceptor substrate), and UDP-glucose (sugar donor) in an appropriate buffer.

-

After the reaction, add an equal volume of UDP Detection Reagent.

-

This reagent converts the UDP product to ATP, which then generates a luminescent signal in a luciferase reaction.

-

Incubate at room temperature for approximately 60 minutes.

-

Measure the luminescence using a luminometer. The light output is proportional to the amount of UDP formed.

Extraction and Quantification of this compound

Extraction:

-

Solvent Extraction: A common method involves using an 80% ethanol solution to extract this compound from plant material.

-

Ultrasonic and Microwave-Assisted Extraction: These methods can enhance extraction efficiency.

Quantification by HPLC:

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., formic or acetic acid), is employed for separation.

-

Detection: UV detection at a wavelength around 350 nm is suitable for quantifying this compound.

Regulation of this compound Biosynthesis

The biosynthesis of this compound is tightly regulated at the transcriptional level. The expression of the genes encoding the biosynthetic enzymes is controlled by various transcription factors, primarily from the MYB, bHLH, and WD40 protein families. These transcription factors can act as activators or repressors, and their interplay determines the spatial and temporal accumulation of this compound and other flavonoids in different plant tissues and in response to environmental cues.

Conclusion

This technical guide has provided a detailed overview of the this compound biosynthesis pathway in plants. By understanding the enzymatic steps, their kinetics, and the methods for their study, researchers can better explore the production of this important flavonoid. Further research is needed to fully characterize the specific enzymes involved in this compound biosynthesis in various plant species and to elucidate the intricate regulatory networks that control its production. This knowledge will be invaluable for future efforts in metabolic engineering and the development of novel therapeutic agents.

References

- 1. Recent Updates on Source, Biosynthesis, and Therapeutic Potential of Natural Flavonoid Luteolin: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Khan Academy [khanacademy.org]

- 4. Flavone synthase - Wikipedia [en.wikipedia.org]

- 5. Frontiers | Functional Characterization of a Flavone Synthase That Participates in a Kumquat Flavone Metabolon [frontiersin.org]

A Comparative Analysis of the Bioavailability of Cynaroside and Luteolin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Flavonoids are a class of plant secondary metabolites widely recognized for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] Among these, luteolin and its glycosidic form, cynaroside (luteolin-7-O-glucoside), are of significant interest. However, the therapeutic efficacy of these compounds is intrinsically linked to their bioavailability—the fraction of the administered dose that reaches systemic circulation unchanged. This technical guide provides a comprehensive comparison of the bioavailability of this compound and its aglycone, luteolin. It delves into their absorption, metabolism, and pharmacokinetic profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways. The evidence indicates that while both compounds undergo extensive metabolism, the aglycone luteolin generally exhibits more direct absorption, whereas this compound requires initial hydrolysis, a rate-limiting step that significantly influences its overall bioavailability.

Chemical Structures

This compound is a flavone glycoside, specifically the 7-O-glucoside of luteolin.[3] Luteolin is the corresponding aglycone, meaning it is the non-sugar component of this compound. The presence of the glucose moiety at the 7-position dramatically alters the molecule's polarity and size, which are critical determinants of its absorption and metabolism.

-

Luteolin: C₁₅H₁₀O₆

-

This compound (Luteolin-7-O-glucoside): C₂₁H₂₀O₁₁[1]

Absorption and Metabolism: A Tale of Two Forms

The fundamental difference in the bioavailability of this compound and luteolin stems from their distinct pathways of absorption and subsequent metabolic fate.

This compound (Luteolin-7-O-glucoside)

As a glycoside, this compound is generally too hydrophilic and bulky to be absorbed directly through the intestinal epithelium. Its absorption is contingent upon preliminary hydrolysis, where the glycosidic bond is cleaved to release the aglycone, luteolin. This process occurs via two primary mechanisms:

-

Small Intestine Hydrolysis: Enzymes located in the brush border of the small intestine can hydrolyze the glycoside.

-

Colonic Microbiota Action: A significant portion of ingested this compound passes to the colon, where it is extensively metabolized by the gut microbiota, which possess a wide array of glycosidases that cleave the sugar moiety, releasing luteolin for subsequent absorption in the colon or excretion.[4]

Therefore, the absorption of this compound is essentially the absorption of the luteolin it produces. The hydrolysis step is a critical, often rate-limiting, factor in its overall bioavailability.

Luteolin (Aglycone)

In contrast to its glycoside, luteolin as an aglycone can be absorbed more directly from the small intestine, primarily through passive diffusion across the enterocytes. Studies in rat models have shown that the most efficient absorption occurs in the duodenum and jejunum.

First-Pass Metabolism

Regardless of the initial form ingested (glycoside or aglycone), once luteolin enters the enterocytes, it is subjected to extensive Phase II metabolism, a process known as first-pass metabolism. This continues in the liver after transport via the portal vein. The primary metabolic pathways are:

-

Glucuronidation: The addition of glucuronic acid, primarily forming luteolin glucuronides.

-

Sulfation: The addition of a sulfate group.

-

Methylation: Catechol-O-methyltransferase (COMT) can methylate luteolin to produce metabolites like chrysoeriol and diosmetin.

Consequently, the forms of luteolin that predominantly circulate in the plasma are not the free aglycone but its glucuronide and sulfate conjugates. Interestingly, the primary metabolites can differ between species, with luteolin glucuronides being mainly detected in rat plasma and luteolin sulfates in human plasma. These conjugated metabolites are the biologically available forms responsible for in vivo physiological effects.

Quantitative Pharmacokinetic Data

The oral bioavailability of luteolin is generally low, a characteristic attributed to its poor water solubility and extensive first-pass metabolism. Direct comparisons confirm that the aglycone form has a more favorable pharmacokinetic profile than its glycoside.

Table 1: Comparative Pharmacokinetic Parameters of Luteolin and this compound in Rats

| Compound | Dosage & Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Absolute Bioavailability (F%) | Reference |

|---|---|---|---|---|---|---|

| Luteolin | 50 mg/kg (oral solution) | 5500 | 0.083 | - | 4.10% | |

| Luteolin | 10-120 mg/kg | - | - | - | 3.87% - 5.57% | |

| Luteolin | Pure Luteolin (oral) | 1970 ± 150 | - | 10700 ± 2200 | - | |

| Luteolin | From Peanut Hull Extract (oral) | 8340 ± 980 | - | 20300 ± 1300 | - | |

| Luteolin | From Flos Chrysanthemi Extract | 1140 ± 620 | 0.44 ± 0.20 | 1130 ± 580 | - |

| This compound | From Flos Chrysanthemi Extract | 33.3 ± 13.9 | 0.38 ± 0.13 | 31.9 ± 11.2 | - | |

Data presented as mean ± SD where available. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.

The data clearly illustrates that after oral administration of a complex extract, the resulting plasma concentration (Cmax and AUC) of luteolin is orders of magnitude higher than that of this compound, underscoring the limited absorption of the glycoside form before hydrolysis. Furthermore, the bioavailability of luteolin itself can be significantly influenced by the food matrix; for instance, luteolin from a peanut hull extract was absorbed more efficiently than pure luteolin.

Experimental Protocols

The following table summarizes the methodologies used in key pharmacokinetic studies cited in this guide.

Table 2: Summary of Experimental Methodologies

| Parameter | Study 1: Pharmacokinetics of Flos Chrysanthemi Extract | Study 2: Pharmacokinetics of Luteolin | Study 3: Luteolin from Peanut Hull Extract |

|---|---|---|---|

| Subjects | Male Sprague-Dawley rats | Male Sprague-Dawley rats | Male Sprague-Dawley rats |

| Administration | Oral gavage of Flos Chrysanthemi extract | Intravenous bolus or oral solution | Oral administration of pure luteolin or Peanut Hull Extract (PHE) |

| Dosage | Extract dose not specified for individual components | 50 mg/kg | Equivalent to 50 mg/kg of luteolin |

| Blood Sampling | Serial sampling at 0.083, 0.25, 0.5, 0.75, 1, 2, 3, 4, 6, 8, 12, and 24 h post-dose | Serial sampling after IV and oral administration | Serial sampling post-dose |

| Sample Prep. | Plasma protein precipitation with acetonitrile | Plasma and urine samples treated with β-glucuronidase/sulfatase for total luteolin measurement | Plasma protein precipitation |

| Quantification | UPLC-MS/MS | HPLC | HPLC |

| Key Findings | Simultaneous quantification of 13 compounds, showing much higher plasma levels of luteolin than this compound. | Luteolin has low oral bioavailability (4.1%) and undergoes enterohepatic recirculation. | Bioavailability of luteolin from PHE was significantly higher than from pure luteolin. |

Visualization of Pathways

Absorption and Metabolism Workflow

The following diagram illustrates the distinct metabolic fates of orally ingested this compound and luteolin.

Key Signaling Pathway: NF-κB Inhibition

Both luteolin and its metabolites are known to exert anti-inflammatory effects, largely by inhibiting the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a critical regulator of the expression of pro-inflammatory genes.

References

- 1. Frontiers | The effects of this compound on lipid metabolism and lipid-related diseases: a mechanistic overview [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Intestinal absorption of luteolin and luteolin 7-O-beta-glucoside in rats and humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Cynaroside's In Vitro Mechanisms of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, has garnered significant scientific interest for its diverse pharmacological activities. In vitro studies have revealed its potential as an anti-inflammatory, antioxidant, and anti-cancer agent, operating through the modulation of various cellular signaling pathways. This technical guide provides a comprehensive overview of the in vitro mechanisms of action of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions.

Anti-inflammatory and Antioxidant Mechanisms

This compound exerts its anti-inflammatory and antioxidant effects by interfering with key signaling cascades and scavenging reactive oxygen species (ROS). These activities have been demonstrated in various in vitro models, including lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages and human umbilical vein endothelial cells (HUVECs).

Inhibition of Pro-inflammatory Mediators

This compound has been shown to significantly inhibit the production of nitric oxide (NO) and prostaglandin E2 (PGE2), key mediators of inflammation. This inhibition is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][2] The underlying mechanism involves the suppression of critical transcription factors, including nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[1][2][3]

Modulation of Signaling Pathways

Several key signaling pathways are targeted by this compound to mediate its anti-inflammatory effects:

-

NF-κB/AP-1 Pathway: this compound inhibits the activation of NF-κB and AP-1, which are crucial for the transcription of pro-inflammatory genes. In LPS-stimulated RAW 264.7 cells, this compound impedes the translocation of p65 and c-jun, key subunits of NF-κB and AP-1 respectively, into the nucleus.

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is also modulated by this compound. Both luteolin and its glycoside form, this compound, have been found to inhibit the phosphorylation of Akt in a dose-dependent manner in LPS-activated RAW 264.7 cells.

-

STAT3 Pathway: In HUVECs, this compound has been demonstrated to inhibit the STAT3 pathway. This inhibition leads to the transcriptional repression of a number of inflammatory cytokines and their receptors.

-

TLR4/MyD88/NF-κB Pathway: this compound has been shown to downregulate the TLR4/MyD88/NF-κB/AP-1 pathway, leading to a reduction in the production of NO and PGE2.

Antioxidant Activity

This compound exhibits potent antioxidant properties through various mechanisms. It can directly scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, and reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). Furthermore, it can upregulate the expression of antioxidant enzymes like heme oxygenase-1 (HO-1) by activating the Nrf2 pathway. This compound also reduces the generation of ROS and lipid peroxidation.

Anti-Cancer Mechanisms

This compound has demonstrated significant anti-cancer activity in various cancer cell lines, including gastric, pancreatic, colorectal, and glioblastoma cells. Its mechanisms of action involve the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, migration, and invasion.

Induction of Apoptosis

This compound induces apoptosis in cancer cells through both intrinsic and extrinsic pathways. In gastric cancer cells, it leads to the cleavage of PARP and caspase-3. In PANC-1 human pancreatic cancer cells, this compound treatment results in condensed chromatin and fragmented nuclei, characteristic features of apoptosis, and activates caspases-3, -8, and -9.

Cell Cycle Arrest

This compound can cause cell cycle arrest at different phases. In gastric cancer cells, it induces S phase arrest, which is associated with decreased expression of Cyclin E2 and CDK2. In colorectal cancer cells, this compound induces G1 phase arrest by downregulating the expression of cell division cycle 25A (CDC25A).

Inhibition of Proliferation, Migration, and Invasion

This compound effectively inhibits the proliferation of various cancer cells. It also suppresses the migration and invasion of gastric cancer cells. The anti-proliferative effects are, in part, mediated by the inhibition of key signaling pathways that control cell growth and survival.

Modulation of Cancer-Related Signaling Pathways

-

MET/AKT/mTOR Pathway: In gastric cancer, this compound inhibits the MET/AKT/mTOR signaling pathway. It achieves this by enhancing the ubiquitination and subsequent degradation of the MET receptor, leading to decreased phosphorylation of AKT, mTOR, and p70S6K.

-

DYRK2 Inhibition: In silico studies have suggested that this compound can act as an inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2), a known target in tumorigenesis.

Enzyme Inhibition

This compound has also been investigated for its ability to inhibit various enzymes, which contributes to its pharmacological profile.

Cytochrome P450 (CYP) Enzymes

In vitro studies using human liver microsomes have shown that this compound can inhibit the activity of several CYP isoforms. It acts as a competitive inhibitor of CYP1A2 and CYP2C9, and a noncompetitive inhibitor of CYP3A4. This suggests a potential for herb-drug interactions with drugs metabolized by these enzymes.

Other Enzymes

This compound has also been reported to inhibit other enzymes, such as α-glucosidase, which is relevant to the management of metabolic syndrome.

Quantitative Data Summary

| Parameter | Enzyme/Cell Line | Value | Reference |

| IC50 | CYP1A2 | 21.74 µmol/L | |

| CYP3A4 | 15.88 µmol/L | ||

| CYP2C9 | 16.58 µmol/L | ||

| U87 Glioblastoma Cells | 26.34 µg/mL | ||

| Ki | CYP1A2 (competitive) | 11.60 µmol/L | |

| CYP2C9 (competitive) | 8.09 µmol/L | ||

| CYP3A4 (noncompetitive) | 7.33 µmol/L | ||

| Kinact/KI | CYP3A4 (time-dependent) | 0.049/11.62 µmol/L⁻¹min⁻¹ |

Experimental Protocols

Nitric Oxide (NO) Production Assay in RAW 264.7 Cells

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10⁵ cells/well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. After a 1-hour pre-treatment, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. Briefly, 100 µL of supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Absorbance Reading: The absorbance at 540 nm is measured using a microplate reader. The nitrite concentration is determined from a sodium nitrite standard curve.

Western Blot Analysis for Signaling Proteins

-

Cell Lysis: After treatment with this compound and/or stimuli (e.g., LPS), cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-p65, p65, iNOS, COX-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.

Apoptosis Assay by Flow Cytometry

-

Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified time (e.g., 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer.

-

Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol (e.g., Annexin V-FITC Apoptosis Detection Kit).

-

Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Signaling Pathway and Experimental Workflow Diagrams

Caption: this compound's inhibition of key anti-inflammatory signaling pathways.

Caption: this compound's inhibition of the MET/AKT/mTOR pathway in cancer cells.

Caption: A typical experimental workflow for Western Blot analysis.

References

- 1. Luteolin and luteolin-7-O-glucoside inhibit lipopolysaccharide-induced inflammatory responses through modulation of NF-κB/AP-1/PI3K-Akt signaling cascades in RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The effects of this compound on lipid metabolism and lipid-related diseases: a mechanistic overview [frontiersin.org]

- 3. The effects of this compound on lipid metabolism and lipid-related diseases: a mechanistic overview - PMC [pmc.ncbi.nlm.nih.gov]

In Vivo Efficacy of Cynaroside: A Technical Guide for Researchers

Introduction

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in a variety of medicinal plants. It has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anticancer effects, as demonstrated in numerous preclinical animal models.[1][2][3] This technical guide provides a comprehensive overview of the in vivo efficacy of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate further investigation and potential therapeutic applications of this promising compound.

Anti-inflammatory and Anti-allergic Activity

This compound has demonstrated potent anti-inflammatory and anti-allergic properties in various animal models. These studies highlight its potential for topical and systemic applications in inflammatory and allergic conditions.

Quantitative Data on Anti-inflammatory and Anti-allergic Efficacy

| Animal Model | Disease/Condition | Treatment Protocol | Key Findings | Reference |

| Male C57BL6/cmdb outbred mice | Oxazolone-induced ear swelling | Topical application of 5% and 10% this compound hydrogel (2 mg and 20 mg per site) | Significant reduction in ear swelling at both concentrations. 10% this compound inhibited the release of anti-inflammatory mediators. | [4][5] |

| Male C57BL6/cmdb outbred mice | Carrageenan-induced paw edema | Topical application of this compound hydrogel | Marked reduction in paw skin inflammation and inflammatory infiltrates. | |

| Mouse model | Xylene-induced ear edema | Not specified | Attenuated inflammation significantly (p < 0.01). | |

| Septic mice (cecal ligation and puncture model) | Sepsis-associated liver injury | Not specified | Mitigated liver inflammatory damage. |

Experimental Protocols

Oxazolone-Induced Ear Swelling in Mice

-

Animal Model: Male C57BL6/cmdb outbred mice.

-

Induction of Inflammation: Ear sensitization is induced with a solution of oxazolone. After a set period, a challenge application of oxazolone is administered to the ear to elicit an inflammatory response.

-

Treatment: Hydrogel formulations containing 5% and 10% this compound (equivalent to 2 mg and 20 mg per site, respectively) are applied topically to the inflamed ear.

-

Assessment: Ear swelling is measured at specific time points after the challenge. Histopathological examination of ear tissue is performed to assess inflammatory cell infiltration. Immunohistochemical staining for markers like PCNA can be used to evaluate cell proliferation.

Cecal Ligation and Puncture (CLP)-Induced Sepsis in Mice

-

Animal Model: Male C57BL/6 mice.

-

Induction of Sepsis: A laparotomy is performed, and the cecum is ligated and punctured to induce sepsis.

-

Treatment: this compound is administered to the mice (dosage and route not specified in the abstract).

-

Assessment: Liver injury is evaluated by measuring liver enzymes and examining liver histology. Macrophage polarization (M1 vs. M2) in the liver is assessed using specific markers.

Signaling Pathways in Inflammation

This compound has been shown to modulate the PKM2/HIF-1α signaling axis in macrophages. By targeting this pathway, this compound promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, thereby reducing inflammation-associated liver damage in sepsis.

Caption: this compound modulates macrophage polarization by targeting the PKM2/HIF-1α axis.

Anticancer Activity

In vivo studies have demonstrated the potential of this compound to inhibit tumor growth in animal models of various cancers.

Quantitative Data on Anticancer Efficacy

| Animal Model | Cancer Type | Treatment Protocol | Key Findings | Reference |

| Nude BALB/c mice | Colorectal Cancer (HCT116 xenograft) | 25 and 50 mg/kg this compound | Significantly inhibited tumor growth and reduced tumor weight. Lowered protein expression of KI67 and PCNA in tumor samples. | |

| Nude mice | Gastric Cancer (xenograft) | Not specified | Inhibited tumorigenesis. |

Experimental Protocols

Colorectal Cancer Xenograft Model in Nude Mice

-

Animal Model: Nude BALB/c mice.

-

Tumor Implantation: HCT116 colorectal cancer cells are injected subcutaneously into the mice.

-

Treatment: Once tumors are established, mice are randomly assigned to a control group (receiving DMSO) or treatment groups receiving this compound at doses of 25 and 50 mg/kg. The route of administration is not specified in the abstract.

-

Assessment: Tumor growth is monitored regularly by measuring tumor volume. At the end of the study, tumors are excised and weighed. Immunohistochemical analysis of tumor tissue is performed to assess the expression of proliferation markers such as KI67 and PCNA.

Signaling Pathways in Cancer

This compound has been found to inhibit the MET/AKT/mTOR signaling pathway in gastric cancer. This inhibition leads to a reduction in cell proliferation, migration, and invasion, and the induction of apoptosis.

Caption: this compound inhibits the MET/AKT/mTOR signaling pathway in cancer cells.

Neuroprotective Effects

This compound has shown promise in protecting against neuronal damage in animal models of neurological disorders.

Quantitative Data on Neuroprotective Efficacy

| Animal Model | Disease/Condition | Treatment Protocol | Key Findings | Reference |

| CUMS-induced mice | Depression-like behavior | Not specified | Ameliorated anxiety-, despair-, and anhedonia-like states. Reduced microglial activation in the hippocampus. | |

| MCAO/R mouse model | Cerebral ischemia/reperfusion injury | Not specified | Improved neurological deficits, reduced infarct volume and edema, and inhibited microglial activation. | |

| SD rats | Blue light-induced retinal degeneration | Intravitreal injection of 2 and 4 μ g/eye | Reversed retinal degeneration. |

Experimental Protocols

Chronic Unpredictable Mild Stress (CUMS)-Induced Depression Model in Mice

-

Animal Model: Mice.

-

Induction of Depression: Mice are subjected to a series of unpredictable, mild stressors over an extended period to induce a depressive-like state.

-

Treatment: this compound is administered to the mice (dosage and route not specified in the abstract). Fluoxetine is used as a positive control.

-

Assessment: Behavioral tests are conducted to assess anxiety, despair (e.g., forced swim test), and anhedonia (e.g., sucrose preference test). Microglial activation in the hippocampus is evaluated using immunohistochemistry.

Middle Cerebral Artery Occlusion/Reperfusion (MCAO/R) Model of Stroke in Mice

-

Animal Model: Mice.

-

Induction of Stroke: The middle cerebral artery is temporarily occluded to induce ischemia, followed by reperfusion to mimic stroke.

-

Treatment: this compound is administered to the mice (dosage and route not specified in the abstract).

-

Assessment: Neurological deficits are scored using a standardized scale. Infarct volume and brain edema are measured. Microglial activation is assessed in brain tissue.

Signaling Pathways in Neuroprotection

In the context of neurodegeneration, this compound has been found to act via the insulin/IGF-1 signaling pathway in Caenorhabditis elegans. It promotes the activation of the transcription factor DAF-16/FOXO, which is known to be involved in longevity and stress resistance.

Caption: this compound promotes neuroprotection via the Insulin/IGF-1 signaling pathway.

Hepatoprotective Effects

This compound has been investigated for its ability to protect the liver from various toxins in animal models.

Quantitative Data on Hepatoprotective Efficacy

| Animal Model | Toxin/Condition | Treatment Protocol | Key Findings | Reference |

| Rats | Aflatoxin B1 (AFB1)-induced hepatotoxicity | Co-administration with ArLP (containing this compound) | Reduced AFB1-mediated adverse effects, normalizing most biochemical parameters. | |

| Rats | Carbon tetrachloride (CCl4)-induced hepatic damage | Cynara extract (containing this compound) at 30, 60, and 120 mg/kg | Dose-dependent reduction in serum ALT and AST levels. |

Experimental Protocols

Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity in Rats

-

Animal Model: Rats.

-

Induction of Liver Damage: CCl4, a well-known hepatotoxin, is administered to induce liver injury.

-

Treatment: A Cynara extract containing this compound is given to the rats at doses of 30, 60, and 120 mg/kg.

-

Assessment: Liver damage is evaluated by measuring the levels of serum liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST). Histopathological examination of liver tissue is performed to assess the extent of necrosis and inflammation.

The in vivo data presented in this technical guide strongly support the therapeutic potential of this compound across a spectrum of diseases, including inflammatory conditions, cancer, and neurological disorders. The detailed experimental protocols provide a foundation for researchers to design and conduct further studies to elucidate its mechanisms of action and evaluate its clinical utility. The visualization of the signaling pathways offers insights into the molecular targets of this compound, paving the way for the development of novel therapeutic strategies. Further research is warranted to explore the pharmacokinetics, safety profile, and efficacy of this compound in more complex disease models and eventually in human clinical trials.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound: a potential therapeutic agent targeting arachidonate 15-lipoxygenase to mitigate cerebral ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound extends lifespan and improves the neurondegeneration diseases via insulin/IGF-1 signaling pathway in Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo anti-inflammatory and anti-allergic activities of this compound evaluated by using hydrogel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cynaroside Antioxidant Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, is a natural compound found in a variety of plants. It has garnered significant attention in the scientific community for its potent antioxidant properties. This technical guide provides a comprehensive overview of the core assays used to evaluate the antioxidant activity of this compound, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key mechanisms and workflows. The aim is to equip researchers, scientists, and drug development professionals with the necessary information to effectively assess and understand the antioxidant potential of this promising compound.

The antioxidant activity of this compound is attributed to its ability to scavenge free radicals, chelate metal ions, and modulate endogenous antioxidant defense systems. These properties are crucial in combating oxidative stress, a key factor in the pathogenesis of numerous chronic diseases. This guide will delve into the in vitro and cellular assays commonly employed to quantify these effects.

In Vitro Antioxidant Capacity Assays

In vitro assays are fundamental in the initial screening and characterization of a compound's antioxidant potential. These assays are typically based on chemical reactions that measure the ability of the antioxidant to neutralize reactive species or reduce metal ions.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most common and straightforward methods for determining the free radical scavenging activity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

| Plant Source/Study | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| Elsholtiza bodinieri | 18.2 | - | [1] |

| Mentha piperita leaves | 6.3 ± 0.1 | - | [2] |

-

Reagent Preparation:

-

Prepare a 0.2 mM solution of DPPH in ethanol.

-

Dissolve this compound in ethanol to create a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions from the stock solution (e.g., 5, 10, 20, 40, 80 µg/mL).

-

-

Assay Procedure:

-

In a 96-well microplate, add 100 µL of each this compound dilution to respective wells.

-

Add 100 µL of the 0.2 mM DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 517 nm using a microplate reader.

-

A control well containing 100 µL of ethanol and 100 µL of DPPH solution is also measured.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined by plotting the scavenging activity against the concentration of this compound.

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex.

| Plant Source/Study | FRAP Value | Reference |

| Mentha piperita leaves | 8.2 ± 0.1 mM TEAC/g Extract | [2] |

-

Reagent Preparation:

-

Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of distilled water.

-

TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.

-

FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of distilled water.

-

FRAP Reagent: Mix acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.

-

-

Assay Procedure:

-

Add 20 µL of the this compound sample to a well in a 96-well plate.

-

Add 180 µL of the pre-warmed FRAP reagent.

-

Incubate at 37°C for 30 minutes.

-

-

Measurement:

-

Measure the absorbance at 593 nm.

-

-

Calculation:

-

A standard curve is prepared using a known concentration of FeSO₄·7H₂O or Trolox.

-

The antioxidant capacity of the sample is expressed as µM Fe(II) equivalents or Trolox equivalents (TEAC).

-

Cellular Antioxidant Activity Assays

Cellular assays provide a more biologically relevant measure of antioxidant activity by taking into account factors such as cell uptake, metabolism, and localization of the antioxidant.

Cellular Antioxidant Activity (CAA) Assay

The CAA assay measures the ability of a compound to inhibit the oxidation of a fluorescent probe within a cell line, typically in response to a peroxyl radical generator.

-

Cell Culture:

-

Seed human hepatocarcinoma (HepG2) cells in a 96-well plate at a density of 6 x 10⁴ cells/well and incubate for 24 hours.

-

-

Treatment:

-

Remove the media and treat the cells with various concentrations of this compound and 25 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) in treatment media for 1 hour.

-

-

Induction of Oxidative Stress:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Add 600 µM 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH) to induce peroxyl radical formation.

-

-

Measurement:

-

Immediately place the plate in a fluorescence plate reader.

-

Measure the fluorescence emission at 538 nm with an excitation wavelength of 485 nm every 5 minutes for 1 hour.

-

-

Calculation:

-

The antioxidant activity is quantified by calculating the area under the fluorescence curve.

-

Results are often expressed as quercetin equivalents (QE).

-

Endogenous Antioxidant Enzyme Activity Assays

This compound can also exert its antioxidant effects by modulating the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]

| Enzyme | Effect | Cell/Animal Model | Reference |

| Superoxide Dismutase (SOD) | Significantly increased | Mice infected with Toxoplasma gondii | [1] |

| Catalase (CAT) | Significantly increased | H9c2 cardiomyoblasts | |

| Glutathione Peroxidase (GPx) | Significantly increased | H9c2 cardiomyoblasts |

-

Cell/Tissue Lysate Preparation:

-

Treat cells or animal models with this compound.

-

Homogenize cells or tissues in an appropriate lysis buffer on ice.

-

Centrifuge the homogenate to obtain the supernatant containing the enzymes.

-

-

Superoxide Dismutase (SOD) Activity Assay:

-

The assay is often based on the inhibition of the reduction of nitroblue tetrazolium (NBT) by superoxide radicals generated by a xanthine-xanthine oxidase system.

-

The absorbance is measured at 560 nm. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%.

-

-

Catalase (CAT) Activity Assay:

-

This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase.

-

The decrease in H₂O₂ concentration is monitored by measuring the absorbance at 240 nm.

-

Catalase activity is expressed as units/mg of protein, where one unit is the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.

-

-

Glutathione Peroxidase (GPx) Activity Assay:

-

GPx activity is measured by a coupled reaction with glutathione reductase.

-

GPx catalyzes the oxidation of glutathione (GSH) by a peroxide substrate. The resulting oxidized glutathione (GSSG) is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP⁺.

-

The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.

-

Mechanism of Action: The Nrf2 Signaling Pathway

A key mechanism through which this compound exerts its antioxidant effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or in the presence of activators like this compound, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription. These genes include those encoding for heme oxygenase-1 (HO-1), SOD, and CAT.

Studies have suggested that this compound may activate the Nrf2 pathway through the upstream activation of AMP-activated protein kinase (AMPK).

Signaling Pathway of this compound-Mediated Nrf2 Activation

Conclusion

This compound demonstrates significant antioxidant activity through various mechanisms, including direct radical scavenging and the upregulation of endogenous antioxidant defense systems via the Nrf2 signaling pathway. The assays detailed in this guide—DPPH, FRAP, CAA, and antioxidant enzyme activity assays—provide a robust framework for the comprehensive evaluation of this compound's antioxidant potential. The provided protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the therapeutic applications of this promising natural compound.

References

The Anti-Inflammatory Potential of Cynaroside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cynaroside, a flavonoid glycoside also known as Luteolin-7-O-glucoside, has emerged as a promising natural compound with potent anti-inflammatory properties. Widely distributed in the plant kingdom, this compound has been the subject of numerous preclinical studies demonstrating its ability to modulate key inflammatory pathways and mitigate inflammatory responses in both in vitro and in vivo models. This technical guide provides an in-depth overview of the anti-inflammatory effects of this compound, focusing on its mechanisms of action, supported by quantitative data from various experimental studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of this compound as a potential therapeutic agent for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in the pathogenesis of a wide range of diseases, including arthritis, inflammatory bowel disease, neurodegenerative disorders, and cancer.[1] Current anti-inflammatory therapies, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with adverse side effects, highlighting the need for novel and safer therapeutic agents. Natural products have historically been a rich source of new drugs, and flavonoids, in particular, have garnered significant attention for their diverse pharmacological activities.[2]

This compound is a flavonoid that has demonstrated significant anti-inflammatory and antioxidant activities.[2][3] This document synthesizes the current scientific literature on the anti-inflammatory effects of this compound, presenting its molecular mechanisms, quantitative efficacy, and detailed experimental methodologies for its investigation.

Mechanisms of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the modulation of several key signaling pathways and the inhibition of pro-inflammatory mediators. The primary mechanisms identified to date are detailed below.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[2] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.

This compound has been shown to inhibit the activation of the NF-κB pathway. It prevents the phosphorylation and degradation of IκB-α, thereby blocking the nuclear translocation of the NF-κB p65 subunit. This inhibition leads to a downstream reduction in the expression of NF-κB target genes, including those encoding for pro-inflammatory cytokines and enzymes.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are critical mediators of cellular responses to external stimuli, including inflammation. The activation of MAPKs leads to the phosphorylation of transcription factors that regulate the expression of inflammatory genes.

Studies have indicated that this compound can modulate the MAPK signaling pathway, although the specific effects on each kinase may vary depending on the cell type and stimulus. For instance, this compound has been reported to inhibit the phosphorylation of p38 and JNK, but not ERK, in certain inflammatory models.

Regulation of Other Inflammatory Pathways

This compound has also been implicated in the modulation of other inflammatory pathways:

-

JAK/STAT Pathway: this compound can inhibit the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, which is activated by cytokines like IL-6 and IL-22. It achieves this by inhibiting the nuclear translocation of STAT3.

-

NLRP3 Inflammasome: The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and promoting the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. This compound has been shown to inhibit the activation of the NLRP3 inflammasome.

Inhibition of Pro-inflammatory Mediators

The modulation of the aforementioned signaling pathways by this compound results in a significant reduction in the production of various pro-inflammatory mediators:

-

Nitric Oxide (NO) and Prostaglandin E2 (PGE2): this compound effectively inhibits the production of NO and PGE2 by downregulating the expression of their respective synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

-

Pro-inflammatory Cytokines: this compound has been demonstrated to decrease the expression and secretion of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β).

-

Reactive Oxygen Species (ROS): this compound exhibits antioxidant properties by scavenging free radicals and reducing the production of ROS in inflammatory conditions.

Quantitative Data on Anti-inflammatory Effects

The anti-inflammatory efficacy of this compound has been quantified in numerous studies. The following tables summarize key quantitative data from in vitro and in vivo experiments.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | Parameter Measured | This compound Concentration | % Inhibition / IC50 | Reference |

| RAW 264.7 | LPS (1 µg/mL) | NO Production | 5-20 µM | Significant inhibition | |

| RAW 264.7 | LPS | iNOS Expression | 100 µM | Significant reduction | |

| RAW 264.7 | LPS | COX-2 Expression | 100 µM | Significant reduction | |

| RAW 264.7 | LPS | TNF-α Production | 5-20 µM | Significant inhibition | |

| RAW 264.7 | LPS | IL-6 Production | 5-20 µM | Significant inhibition | |

| hPDL | LPS | iNOS Expression | 5-20 µM | Significant inhibition | |

| hPDL | LPS | COX-2 Expression | 5-20 µM | Significant inhibition | |

| hPDL | LPS | TNF-α Production | 5-20 µM | Significant inhibition | |

| hPDL | LPS | IL-6 Production | 5-20 µM | Significant inhibition | |

| Caco-2 | - | Cell Viability | 50 µg/mL (48h) | ~81% inhibition | |

| U87 | - | Cell Viability | 50 µg/mL (48h) | ~85% inhibition | |

| α-glucosidase | - | Enzyme Activity | - | IC50 = 18.3 µM | |

| α-amylase | - | Enzyme Activity | - | IC50 = 81.7 µM |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Inflammatory Agent | This compound Dose | Parameter Measured | % Inhibition | Reference |

| Mouse | Xylene | High dose | Ear Edema | Significant reduction | |

| Mouse | Xylene | High dose | Serum PGE2 | ~60% reduction | |

| Mouse | Oxazolone | 5% and 10% topical | Ear Swelling | Significant reduction | |

| Rat | Methotrexate | 20 and 40 mg/kg | Serum TNF-α | Significant reduction | |

| Rat | Methotrexate | 20 and 40 mg/kg | Serum IL-1β | Significant reduction | |

| Rat | Methotrexate | 20 and 40 mg/kg | Serum IL-18 | Significant reduction |

Detailed Experimental Protocols